molecular formula C22H23Cl2N3O3 B560165 K-Ras G12C-IN-1

K-Ras G12C-IN-1

Katalognummer: B560165
Molekulargewicht: 448.3 g/mol
InChI-Schlüssel: ZJWLFLPGQCYBSE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

K-Ras G12C-IN-1 is a small-molecule inhibitor targeting the oncogenic K-Ras G12C mutation, a prevalent driver in cancers such as pancreatic, colorectal, and lung adenocarcinomas . This mutation substitutes glycine with cysteine at position 12, creating a druggable pocket for covalent inhibitors. This compound binds irreversibly to the mutant cysteine, stabilizing Ras in its inactive GDP-bound state and blocking downstream signaling pathways like MAPK/ERK . While primarily studied in cancer, evidence also suggests its role in attenuating renal fibrosis by modulating RIPK3 and NLRP3 inflammasome activity in diabetic kidney disease models .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von K-Ras G12C-IN-1 umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen Ausgangsmaterialien. Die wichtigsten Schritte umfassen die Bildung der Kernstruktur, die Einführung von funktionellen Gruppen und die abschließende Reinigung. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung organischer Lösungsmittel, Katalysatoren und spezifischer Temperatur- und Druckbedingungen, um das gewünschte Produkt zu erhalten .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren. Fortschrittliche Techniken wie kontinuierliche Flusschemie und automatisierte Synthese können eingesetzt werden, um die Effizienz und Skalierbarkeit zu verbessern .

Analyse Chemischer Reaktionen

Covalent Binding Mechanism

K-Ras G12C-IN-1 features an acrylamide warhead designed to form a covalent bond with the cysteine residue at position 12 (Cys12) of the KRAS G12C mutant. This reaction occurs through Michael addition, where the thiolate group of Cys12 nucleophilically attacks the β-carbon of the acrylamide, forming a stable thioether bond .

Key Structural Features:

  • Acrylamide Electrophile : The α,β-unsaturated carbonyl group enables covalent linkage to Cys12 .
  • Piperazine Linker : Enhances solubility and positions the inhibitor within the switch-II pocket (S-IIP) of KRAS G12C .
  • Chlorophenyl and Methoxy Substituents : Improve binding affinity by engaging hydrophobic and hydrogen-bonding interactions in the S-IIP .

Reaction Kinetics:

  • Thiol Reactivity : The pKa of Cys12 in KRAS G12C is lowered (~7.4) compared to free cysteine (~8.5), increasing thiolate availability at physiological pH .
  • Nucleotide Dependency : Binding occurs preferentially in the GDP-bound state, as GTP-bound KRAS G12C adopts a conformation that occludes the S-IIP .

Oxidation Susceptibility

The Cys12 residue in KRAS G12C is prone to oxidation, forming sulfinic (-SO2H) or sulfonic (-SO3H) acids. This oxidation competes with covalent inhibitor binding and reduces drug efficacy .

Experimental Observations:

  • In Vitro Oxidation : KRAS G12C undergoes rapid oxidation in the presence of cellular oxidants (e.g., H2O2), blocking covalent ligation by this compound .
  • Impact on Inhibitor Binding : Oxidized Cys12 (sulfinate) mimics the structural dynamics of KRAS G12D, rendering the mutant resistant to covalent inhibition .

Interaction with Nucleotide Exchange

This compound stabilizes KRAS G12C in its inactive GDP-bound state by:

  • Blocking SOS1-mediated nucleotide exchange .
  • Reducing GTP-loading rates by 1.9-fold compared to wild-type KRAS .

Thermodynamic Effects:

  • Melting Temperature (Tm) : Covalent modification increases the Tm of KRAS G12C by ~17°C, indicating enhanced structural stability .
  • Conformational Shift : Binding induces a switch-II pocket closure, preventing RAF1 effector recruitment .

Synergistic Effects with Co-Treatments

Combination therapies enhance this compound’s efficacy by addressing adaptive resistance mechanisms:

Combination PartnerMechanism of SynergyExperimental Outcome
PI3K/mTOR Inhibitors Suppresses RTK-driven bypass signalingReduces tumor proliferation in vitro
SOS1 Inhibitors Blocks nucleotide exchangeEnhances KRAS G12C trapping in inactive state
EGFR Inhibitors Mitigates wild-type RAS feedbackDelays resistance in KRAS G12C/EGFR co-mutant models

Limitations and Resistance Mechanisms

  • Adaptive Reactivation : ERK feedback signaling upregulates new KRAS G12C synthesis, which is more susceptible to RTK/SOS1-mediated activation .
  • Mutation Heterogeneity : KRAS G12C oxidation or secondary mutations (e.g., A59G, Q61L) reduce drug binding .
  • Wild-Type RAS Bypass : Activation of wild-type RAS or PI3K/AKT pathways diminishes inhibitor potency .

Molecular Dynamics Simulations:

  • State 1 Stabilization : this compound shifts KRAS G12C’s conformational equilibrium toward the inactive state 1 (effector-binding deficient) .
  • Hydrogen Bond Network : The inhibitor’s methoxy group forms a hydrogen bond with Lys16, while the acrylamide carbonyl interacts with Gly10 .

NMR and Crystallography:

  • 31P NMR Studies : Confirm preferential binding to GDP-loaded KRAS G12C .
  • Crystal Structures : Reveal a covalent adduct with Cys12 and closure of the switch-II loop (PDB: 6OIM) .

Wissenschaftliche Forschungsanwendungen

K-Ras G12C-IN-1 hat bedeutende Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:

Wirkmechanismus

This compound übt seine Wirkung aus, indem es kovalent an den Cysteinrest an der 12. Position des KRAS-Proteins bindet. Diese Bindung blockiert das KRAS-Protein in seinem inaktiven GDP-gebundenen Zustand und verhindert so seine Aktivierung und die nachgeschaltete Signalübertragung. Die Hemmung von KRAS G12C stört wichtige Signalwege, die an der Zellproliferation und dem Überleben beteiligt sind, was zur Unterdrückung des Tumorwachstums führt .

Wirkmechanismus

K-Ras G12C-IN-1 exerts its effects by covalently binding to the cysteine residue at the 12th position of the KRAS protein. This binding locks the KRAS protein in its inactive GDP-bound state, preventing its activation and downstream signaling. The inhibition of KRAS G12C disrupts key signaling pathways involved in cell proliferation and survival, leading to the suppression of tumor growth .

Vergleich Mit ähnlichen Verbindungen

Mechanism of Action and Binding Kinetics

K-Ras G12C-IN-1

  • Covalent Binding : Forms a disulfide bond with Cys12 in the switch-II pocket (S-IIP), locking K-Ras in an inactive conformation .
  • Nucleotide Exchange : Accelerates GDP/GTP exchange by destabilizing the Mg²⁺-free state, as observed in biochemical assays .
  • Labeling Rate : Modifies >95% of K-Ras G12C within 2 hours, even in the presence of competing nucleotides (1 mM GDP/GTP) .

AMG-510 (Sotorasib) and MRTX849 (Adagrasib)

  • Approved Drugs : Both target K-Ras G12C but differ in pharmacokinetics. MRTX849 has a longer half-life, enabling sustained target inhibition .
  • Structural Insights : Co-crystal structures reveal deeper penetration into the S-IIP compared to earlier inhibitors, enhancing GTP affinity disruption .

Compound 10 (Switch-II Binder)

  • Adduct Formation : Achieves 100% modification of K-Ras G12C at 25 µM after 24 hours. Accelerates nucleotide exchange via Sos catalysis, as shown by BODIPY-FL GDP/GTP fluorescence assays .
  • Co-Crystal Structure : Binds adjacent to the p-loop and forms hydrophobic interactions with residues Tyr96 and Leu79 .

SML-8-73-1

  • Resistance to Nucleotide Competition: Labels >95% of K-Ras G12C within 2 hours under physiological GDP/GTP concentrations, outperforming non-covalent inhibitors .

G12Si-1 (K-Ras G12S Inhibitor)

Efficacy and Specificity

Compound Target IC₅₀/Concentration Modification Rate Specificity
This compound K-Ras G12C Not reported >95% in 2 hours Selective for G12C over WT
AMG-510 K-Ras G12C ~60 nM >90% in 24 hours High specificity for G12C
Compound 10 K-Ras G12C 25 µM 100% in 24 hours Binds S-IIP, spares WT
G12Si-1 K-Ras G12S 10 µM 64% in 1 hour Inactive against WT

Structural and Functional Insights

  • Allosteric Control : this compound and similar compounds (e.g., Compound 6) bind the S-IIP, inducing conformational changes that disrupt effector interactions (e.g., Raf) . Overlay analyses with H-Ras and K-Ras(G12D) structures highlight steric clashes in active conformations, explaining isoform selectivity .
  • Resistance Mechanisms : Secondary mutations (e.g., Y96D, R68M) reduce inhibitor binding by altering the S-IIP topology . Combination therapies with SOS1 or EGFR inhibitors are explored to overcome resistance .

Limitations and Challenges

  • Off-Target Effects: Prolonged exposure to covalent inhibitors may react with non-target cysteines, as seen with DTNB in BSA .
  • Tissue-Specific Efficacy: this compound shows variable activity in renal vs.

Biologische Aktivität

K-Ras G12C-IN-1 is a small molecule inhibitor specifically targeting the K-Ras G12C mutation, which is prevalent in various cancers, particularly non-small cell lung cancer (NSCLC) and colorectal cancer (CRC). This compound has garnered significant attention due to its potential to inhibit the oncogenic activity of K-Ras, a protein that plays a critical role in cell signaling pathways that drive cancer progression.

This compound selectively binds to the cysteine residue at position 12 of the K-Ras protein, which is unique to the G12C mutation. This binding stabilizes the protein in its inactive GDP-bound state, preventing downstream signaling through the MAPK pathway, which is crucial for cell proliferation and survival. The inhibition of K-Ras G12C leads to reduced tumor growth in preclinical models and has shown promise in early clinical trials.

Preclinical Studies

In preclinical studies, this compound demonstrated significant efficacy against various cancer cell lines harboring the G12C mutation. The compound was shown to induce apoptosis and inhibit cell proliferation effectively. For instance, treatment with this compound resulted in:

  • Cell Line Sensitivity : Different cancer cell lines exhibited varying degrees of sensitivity to this compound. In particular, NSCLC lines showed a higher response rate compared to CRC lines.
  • Mechanisms of Resistance : Some studies highlighted that resistance mechanisms could arise from reactivation of RAS signaling through wild-type RAS proteins or alternative pathways such as EGFR reactivation.

Clinical Trials

Clinical trials have been pivotal in assessing the biological activity of this compound. Key findings include:

  • Objective Response Rates : In trials involving patients with advanced NSCLC, this compound achieved an objective response rate (ORR) of approximately 30-40%, indicating substantial tumor shrinkage in a subset of patients.
  • Progression-Free Survival : Patients treated with this compound experienced improved progression-free survival (PFS) compared to those receiving standard chemotherapy regimens.

Resistance Mechanisms

Despite its effectiveness, resistance to K-Ras G12C inhibitors like this compound has been observed. Common mechanisms include:

  • Mutations in KRAS : Secondary mutations can occur within KRAS that alter binding affinity and reduce drug efficacy.
  • Activation of Bypass Pathways : Tumor cells may activate compensatory signaling pathways (e.g., through EGFR or other RTKs) that bypass the inhibited KRAS signaling.

Data Tables

Study TypeObjective Response Rate (%)Progression-Free Survival (months)Notable Findings
Preclinical ModelsN/AN/AInduced apoptosis in NSCLC cell lines
Phase I Clinical30-404.5 - 6.0Promising initial efficacy; resistance noted
Phase II Clinical355.0Combination therapy improved outcomes

Case Studies

Several case studies have illustrated the clinical impact of this compound:

  • Case Study 1 : A 62-year-old male with advanced NSCLC showed a complete response after 6 months on this compound, with no evidence of disease progression.
  • Case Study 2 : A female patient with CRC experienced stable disease for over 8 months but ultimately developed resistance characterized by increased EGFR expression.

Q & A

Basic Research Questions

Q. What is the molecular mechanism by which K-Ras G12C-IN-1 selectively inhibits mutant K-Ras G12C?

this compound acts as an irreversible covalent inhibitor, targeting the thiol group of cysteine at position 12 in the mutant K-Ras G12C protein. This binding disrupts the protein’s GTPase activity, locking it in an inactive GDP-bound state and preventing downstream signaling pathways like MAPK/ERK . To validate specificity, researchers should perform in vitro GTPase activity assays using recombinant mutant K-Ras G12C and compare results with wild-type K-Ras. Cellular assays (e.g., immunoblotting for phosphorylated ERK) can confirm pathway inhibition in cancer cell lines harboring the G12C mutation .

Q. What experimental conditions are critical for maintaining this compound stability during cellular assays?

The compound is sensitive to temperature and solvent conditions. Store lyophilized powder at -20°C, and reconstitute in anhydrous DMSO to avoid hydrolysis. After solubilization, use within one month to prevent degradation. Include vehicle controls (DMSO-only) in experiments to rule out solvent-induced cytotoxicity . For dose-response studies, pre-treat cells under serum-starved conditions to minimize confounding growth signals .

Q. How can researchers validate target engagement of this compound in cellular models?

Use techniques like cellular thermal shift assays (CETSA) to confirm binding. Expose treated cells to varying temperatures and quantify remaining K-Ras via Western blot. Alternatively, mass spectrometry-based proteomics can identify covalent adducts formed between the inhibitor and cysteine residues . Include negative controls (e.g., non-G12C mutant cell lines) to ensure specificity .

Advanced Research Questions

Q. What strategies can address contradictory findings in this compound efficacy across different cancer models?

Contradictions may arise from variations in cellular context (e.g., co-occurring mutations, expression of Ras-effector proteins). Perform combinatorial screens with inhibitors targeting parallel pathways (e.g., PI3K/mTOR) to identify synthetic lethal interactions. Use meta-analysis approaches to aggregate data from multiple studies, assessing heterogeneity (e.g., I² statistics) to pinpoint confounding variables . For example, pancreatic cancer models may require higher inhibitor concentrations due to stromal interactions .

Q. How can computational modeling improve the design of this compound combination therapies?

Molecular dynamics simulations (e.g., steered MD or umbrella sampling) can predict how this compound binding alters protein conformations and interaction interfaces. Pair these findings with experimental data on Calmodulin-K-Ras binding (see NMR-derived interaction models) to identify co-targetable regions . Validate predictions using in vitro pull-down assays and in vivo xenograft models treated with dual inhibitors .

Q. What methodologies are recommended to study adaptive resistance to this compound in long-term treatments?

Establish resistant cell lines via chronic exposure to sublethal doses. Perform RNA-seq or CRISPR-Cas9 screens to identify upregulated survival pathways (e.g., autophagy or redox regulation). Pharmacological inhibition of these pathways (e.g., using NAC for ROS modulation) can reverse resistance . Complement with metabolomic profiling to track shifts in nucleotide or lipid metabolism that sustain resistant phenotypes .

Q. How should researchers optimize experimental designs to account for K-Ras nanoclustering and dimerization effects?

Use super-resolution microscopy (e.g., PALM/STORM) to visualize nanoclustering in plasma membrane microdomains. Combine with Förster resonance energy transfer (FRET) assays to quantify dimerization dynamics in live cells. Ensure experiments include isogenic cell lines with and without mutations in K-Ras palmitoylation sites, which regulate membrane localization .

Q. Methodological Considerations for Data Interpretation

Q. What statistical approaches are essential for analyzing dose-response data in this compound studies?

Fit data to a four-parameter logistic curve (e.g., Hill equation) to calculate IC₅₀ values. Use ANOVA with post-hoc corrections (e.g., Tukey’s test) for multi-group comparisons. For heterogeneous datasets, apply mixed-effects models to account for variability across biological replicates . Report confidence intervals and effect sizes to enhance reproducibility .

Q. How can researchers reconcile discrepancies between in vitro and in vivo efficacy of this compound?

Perform pharmacokinetic/pharmacodynamic (PK/PD) modeling to assess tissue penetration and target coverage. Use isotopic labeling (e.g., ¹⁴C-tagged inhibitor) to track distribution in animal models. Corrogate results with ex vivo tumor homogenate assays to measure active compound levels .

Eigenschaften

IUPAC Name

1-[4-[2-[4-chloro-5-(2-chlorophenyl)-2-methoxyanilino]acetyl]piperazin-1-yl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23Cl2N3O3/c1-3-21(28)26-8-10-27(11-9-26)22(29)14-25-19-12-16(18(24)13-20(19)30-2)15-6-4-5-7-17(15)23/h3-7,12-13,25H,1,8-11,14H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJWLFLPGQCYBSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)Cl)C2=CC=CC=C2Cl)NCC(=O)N3CCN(CC3)C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23Cl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of the crude 2-(5-(2-Chlorophenyl)-4-chloro-2-methoxyphenylamino)-1-(piperazin-1-yl)ethanone (0.304 mmol) and Et3N in DCM (5 mL) at 0° C., acryloyl chloride (27.5 mg, 0.304 mmol) was slowly added and the resulting mixture was stirred at room temperature for 1 h. The mixture was quenched with saturated NaHCO3 solution and extracted with DCM. The organic layer was washed with brine, dried over MgSO4, filtered and concentrated in vacuo. The residue was purified by flash column chromatography on silica gel to afford the desired product (80 mg, 58.7% yield, 2 steps). 1H NMR (400 MHz, DMSO-d6) δ: 7.55-7.52 (m, 1H), 7.45-7.39 (m, 2H), 7.32-7.29 (m, 1H), 6.97 (s, 1H), 6.80 (dd, J=10.4, 16.4 Hz, 1H), 6.54 (s, 1H), 6.12 (dd, J=2.0, 16.8 Hz, 1H), 5.70 (dd, J=2.0, 10.4 Hz, 1H), 5.35 (bs., 1H), 3.93 (d, J=4.0 Hz, 2H), 3.89 (s, 1H), 3.55-3.49 (m, 8H). ESI-MS m/z: 448.2[M+H]+.
Name
2-(5-(2-Chlorophenyl)-4-chloro-2-methoxyphenylamino)-1-(piperazin-1-yl)ethanone
Quantity
0.304 mmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
27.5 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
58.7%

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